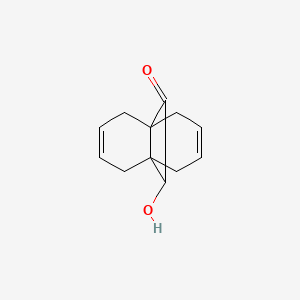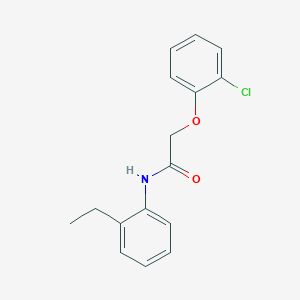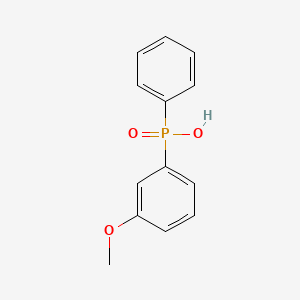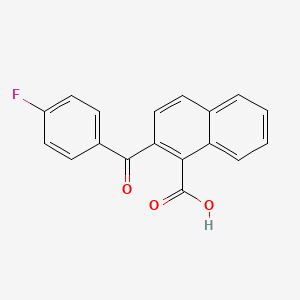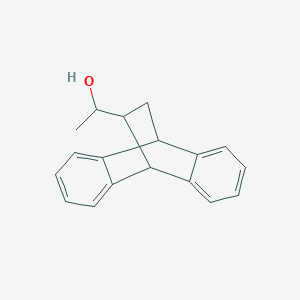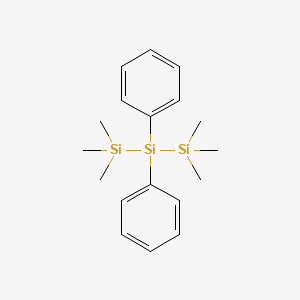
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, also known as Tris(trimethylsilyl)silane, is an organosilicon compound. It is widely used in organic synthesis due to its unique properties as a radical reducing agent. The compound has a molecular formula of C9H28Si4 and a molecular weight of 248.66 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, can be synthesized through the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes distillation and purification steps to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, include transition metals and main group elements. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include reduced organic compounds and hydrosilylated products, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, exerts its effects involves the generation of silicon-centered radicals. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisilane, 1,1,1,3,3,3-hexamethyl-2-trimethylsilyl-: Another organosilicon compound with similar reducing properties.
Tetrakis(trimethylsilyl)silane: Known for its use in hydrosilylation reactions.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, is unique due to its high reactivity and versatility in various chemical reactions. Its ability to generate silicon-centered radicals makes it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
18549-83-2 |
|---|---|
Formule moléculaire |
C18H28Si3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
diphenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C18H28Si3/c1-19(2,3)21(20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
JJJKROZNVLOJHB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



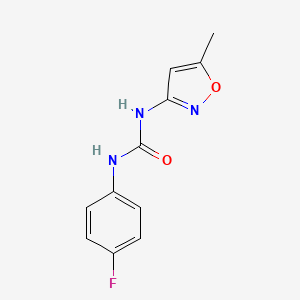
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
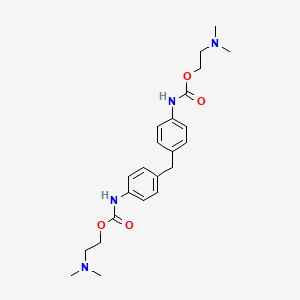

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
